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Compound of Interest

Compound Name: 2-Methyl-4-phenylpyridine

Cat. No.: B085350 Get Quote

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the heterocyclic compound

2-Methyl-4-phenylpyridine and its key precursors, 4-phenylpyridine and 2-methylpyridine.

Understanding the distinct spectral characteristics of these molecules is crucial for monitoring

reaction progress, confirming product identity, and ensuring purity in synthetic chemistry,

particularly in the context of pharmaceutical and materials science research. This document

presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Introduction to the Compounds
2-Methyl-4-phenylpyridine is a substituted pyridine derivative with applications in medicinal

chemistry and as a building block in organic synthesis. Its structure incorporates both the

pyridine and phenyl functional groups, with an additional methyl group influencing its electronic

and steric properties.

Precursors:

4-Phenylpyridine: This precursor provides the core phenyl-substituted pyridine backbone. It

is a commercially available solid.

2-Methylpyridine (α-picoline): This precursor introduces the methyl group at the 2-position of

the pyridine ring. It is a common liquid reagent.
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The synthesis of 2-Methyl-4-phenylpyridine often involves the methylation of 4-

phenylpyridine, making a direct spectroscopic comparison to its starting material essential for

reaction monitoring.[1][2]

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Methyl-4-phenylpyridine and

its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (CDCl₃)

Compound
Chemical Shift (δ,
ppm)

Multiplicity Assignment

2-Methyl-4-

phenylpyridine
~8.5 d H6 (pyridyl)

~7.6 m Phenyl protons

~7.4 m Phenyl protons

~7.2 d H5 (pyridyl)

~7.0 s H3 (pyridyl)

~2.6 s -CH₃

4-Phenylpyridine[3] 8.67 s H2, H6 (pyridyl)

7.64 d H3, H5 (pyridyl)

7.53-7.45 m Phenyl protons

2-Methylpyridine[4] 8.5 d H6

7.5 t H4

7.0 d H3

7.0 t H5

2.5 s -CH₃
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Table 2: ¹³C NMR Data (CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment

2-Methyl-4-phenylpyridine[5] ~159 C2 (pyridyl)

~150 C6 (pyridyl)

~149 C4 (pyridyl)

~138 C1' (phenyl)

~129 Phenyl carbons

~127 Phenyl carbons

~121 C3, C5 (pyridyl)

~24 -CH₃

4-Phenylpyridine[3] 150.0 C2, C6 (pyridyl)

148.5 C4 (pyridyl)

138.0 C1' (phenyl)

129.1 Phenyl carbons

127.0 Phenyl carbons

121.6 C3, C5 (pyridyl)

2-Methylpyridine[6] 157.9 C2

149.2 C6

136.1 C4

124.9 C5

121.2 C3

24.5 -CH₃

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands (cm⁻¹)

Compound C-H (aromatic)
C=C, C=N
(aromatic)

C-H (aliphatic)

2-Methyl-4-

phenylpyridine
~3050 ~1600, ~1550, ~1480 ~2920

4-Phenylpyridine[7] ~3030 ~1595, ~1540, ~1480 -

2-Methylpyridine ~3050 ~1590, ~1570, ~1480 ~2950

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Methyl-4-phenylpyridine[5] 169 168, 154, 141

4-Phenylpyridine[7] 155 154, 127, 77

2-Methylpyridine 93 92, 66, 65

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample (2-Methyl-4-
phenylpyridine, 4-phenylpyridine) or 5-10 µL of the liquid sample (2-methylpyridine) in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition:
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Transfer the solution to a 5 mm NMR tube.

Insert the tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H spectrum using a standard single-pulse experiment.

Acquire the ¹³C spectrum using a proton-decoupled pulse experiment.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra.

Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 ppm for

¹H, δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

Sample Preparation:

Solids (2-Methyl-4-phenylpyridine, 4-phenylpyridine): Place a small amount of the solid

powder directly onto the ATR crystal.

Liquid (2-methylpyridine): Place a single drop of the liquid onto the ATR crystal.

Data Acquisition:
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Record a background spectrum of the clean, empty ATR crystal.

Position the sample on the crystal and apply pressure using the anvil.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing:

The software automatically ratios the sample spectrum against the background spectrum

to produce the final absorbance or transmittance spectrum.

Label the significant peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Procedure:

Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of each compound in

a volatile solvent such as dichloromethane or ethyl acetate.[8]

GC Conditions:

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.[9]

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
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Mass Range: Scan from m/z 40 to 500.[9]

Source Temperature: 230 °C.[9]

Data Analysis:

Identify the peak corresponding to the compound of interest in the total ion chromatogram

(TIC).

Analyze the mass spectrum associated with that peak to determine the molecular ion and

major fragment ions.
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Caption: Synthetic route to 2-Methyl-4-phenylpyridine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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